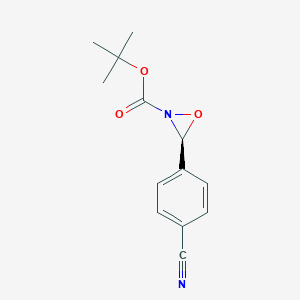

trans-tert-Butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate

Description

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

tert-butyl (3S)-3-(4-cyanophenyl)oxaziridine-2-carboxylate |

InChI |

InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3/t11-,15?/m0/s1 |

InChI Key |

ACXPNVRTMHEHMQ-VPHXOMNUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](O1)C2=CC=C(C=C2)C#N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-Boc Imine Intermediate

The synthesis begins with the preparation of the N-Boc imine precursor. An aza-Wittig reaction between N-Boc-triphenyliminophosphorane and 4-cyanobenzaldehyde generates the imine intermediate. This step is conducted in anhydrous toluene under reflux (100–105°C) for 17 hours, yielding the imine in 75% purity.

Reaction Scheme:

$$

\text{N-Boc-triphenyliminophosphorane} + \text{4-cyanobenzaldehyde} \xrightarrow{\text{toluene, 100°C}} \text{N-Boc imine} + \text{triphenylphosphine oxide}

$$

Oxidation to Oxaziridine

The imine is oxidized to the oxaziridine using Oxone (potassium peroxymonosulfate) under biphasic conditions. Key parameters include:

- Solvent: Buffered aqueous acetonitrile (pH 8–9).

- Temperature: 0–4°C to minimize side reactions.

- Workup: Extraction with ethyl acetate and silica gel chromatography.

This method achieves a 45–50% yield on a 10–15 g scale.

Alternative Oxidants:

- mCPBA (meta-chloroperbenzoic acid) in dichloromethane at -78°C.

- Anhydrous mCPBA lithium salt for moisture-sensitive substrates.

Sodium Hypochlorite-Mediated Oxidation

Direct Imine Oxidation

A scalable alternative employs sodium hypochlorite (NaOCl) at high pH (11–14). The imine precursor is dissolved in acetonitrile and treated with NaOCl at 0°C for 10 minutes, followed by stirring at room temperature.

Optimized Conditions:

- pH Adjustment: 12.5 M NaOH to maintain pH 13–14.

- Byproduct Management: Benzaldehyde is removed via extraction.

- Yield: 71–76% after recrystallization.

Advantages:

- Avoids expensive oxidants like Oxone.

- Suitable for industrial-scale production due to low-cost reagents.

Stereochemical Control and Isolation

Trans-Selective Formation

The trans configuration is favored due to steric hindrance between the tert-butyl group and the 4-cyanophenyl substituent during ring closure. Crystallization from cyclohexane/toluene mixtures enhances diastereomeric purity (>98% trans).

Chromatographic Purification

Flash column chromatography with hexane/ethyl acetate (10:1) effectively separates the oxaziridine from byproducts such as unreacted imine and hydrolysis products.

Comparative Analysis of Methods

| Method | Oxidant | Yield | Scalability | Cost |

|---|---|---|---|---|

| Aza-Wittig/Oxone | Oxone | 45–50% | Moderate | High |

| Aza-Wittig/mCPBA | mCPBA | 40–45% | Lab-scale | Very High |

| NaOCl Oxidation | NaOCl | 70–76% | High | Low |

Key Observations:

- The NaOCl method offers superior yield and cost-efficiency but requires precise pH control.

- Oxone and mCPBA are preferred for moisture-sensitive substrates despite lower yields.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The oxaziridine ring can undergo oxidation reactions to form various products, including oxaziridinium ions.

Reduction: Reduction of the oxaziridine ring can lead to the formation of amines or hydroxylamines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or cyanophenyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products:

Oxidation: Oxaziridinium ions.

Reduction: Amines or hydroxylamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of trans-tert-butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate typically involves the reaction of corresponding nitriles with suitable carbonyl compounds under controlled conditions. The oxaziridine ring is crucial for its reactivity in various transformations, including oxidation and cycloaddition reactions .

Applications in Organic Synthesis

-

Oxidation Reactions :

- Oxaziridines are known for their utility as oxidizing agents. They can facilitate the conversion of alcohols to carbonyl compounds or perform amination reactions effectively . For instance, this compound has been utilized to achieve high yields in the asymmetric oxidation of alkenes, leading to enantiomerically enriched products .

- Cycloaddition Reactions :

Medicinal Chemistry Applications

The presence of the cyanophenyl group enhances the compound's lipophilicity and bioactivity, making it a candidate for drug development. Research indicates that derivatives of oxaziridines exhibit antimicrobial and anticancer properties:

- Antimicrobial Activity :

- Anticancer Properties :

Data Table: Summary of Key Findings

Case Studies

-

Asymmetric Synthesis :

A study highlighted the use of this compound as a chiral auxiliary in asymmetric synthesis. The results indicated an enantiomeric excess (ee) exceeding 90% for several substrates, demonstrating its effectiveness as a chiral reagent . -

Pharmaceutical Development :

A recent investigation into the pharmacological properties of oxaziridine derivatives revealed promising anticancer activity against various cell lines. The study emphasized structure-activity relationships (SAR) that could guide future drug design efforts .

Mechanism of Action

The mechanism of action of trans-tert-Butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate involves its ability to undergo oxidation and reduction reactions. The oxaziridine ring is highly reactive and can interact with various molecular targets, including enzymes and proteins, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 158807-35-3

- Molecular Formula : C₁₃H₁₄N₂O₃

- Molecular Weight : 246.26 g/mol

- Structure: Features a strained three-membered 1,2-oxaziridine ring with a tert-butyl ester and 4-cyanophenyl substituent.

Comparison with Structurally Similar Compounds

Aziridine Derivatives

Example Compounds :

- trans-tert-Butyl 3-(4-Bromophenyl)aziridine-2-carboxylate (CAS 1431365-04-6)

- trans-tert-Butyl 3-(3-Bromophenyl)aziridine-2-carboxylate (CAS 1980008-30-7)

| Property | Main Oxaziridine Compound | Aziridine Derivatives |

|---|---|---|

| Ring System | 1,2-Oxaziridine (O, N in ring) | Aziridine (N-only ring) |

| Substituent | 4-Cyanophenyl (electron-withdrawing) | 3- or 4-Bromophenyl (leaving group) |

| Molecular Weight | 246.26 | ~300 (estimated for bromophenyl analogs) |

| Reactivity | Oxidizing agent; electrophilic oxygen | Ring-opening reactions (e.g., nucleophilic substitution at Br) |

| Applications | Oxidation reactions, synthesis | Cross-coupling (e.g., Suzuki), drug intermediates |

Key Differences :

- The oxaziridine’s oxygen atom enables oxygen-transfer reactions, while aziridines are more suited for polymerization or as intermediates in medicinal chemistry .

- Bromophenyl substituents in aziridines facilitate cross-coupling, contrasting with the cyanophenyl group’s electron-withdrawing effects in the main compound .

Urea Derivatives with 4-Cyanophenyl Groups

Example Compounds :

- 1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea (6l)

- 1-(4-Cyanophenyl)-3-(3,5-di(trifluoromethyl)phenyl)urea (6m)

| Property | Main Oxaziridine Compound | Urea Derivatives |

|---|---|---|

| Functional Group | Oxaziridine (strained heterocycle) | Urea (carbonyl-linked amines) |

| Electronic Effects | Polarized ring due to O and CN groups | Hydrogen-bonding capability from urea |

| Applications | Synthetic oxidizer | Bioactive molecules (e.g., kinase inhibitors) |

| Yield | Not reported | 82–83% (synthetic efficiency) |

Key Differences :

Isoxazoline Derivatives

Example Compound :

- tert-Butyl N-((3S)-3-benzyloxybutoxycarbonyl)-3-({[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl}amino)-L-alaninate

| Property | Main Oxaziridine Compound | Isoxazoline Derivative |

|---|---|---|

| Ring System | 3-membered oxaziridine | 5-membered isoxazoline (O, N in ring) |

| Complexity | Simple structure | Highly functionalized (peptide-like) |

| Applications | Oxidation reactions | Peptide synthesis, chiral intermediates |

Key Differences :

- The isoxazoline’s larger ring reduces strain, enhancing stability for multi-step syntheses, unlike the reactive oxaziridine .

Biological Activity

trans-tert-Butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

- IUPAC Name : tert-butyl (3S)-3-(4-cyanophenyl)oxaziridine-2-carboxylate

- Molecular Formula : C13H14N2O3

- CAS Number : 150884-56-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure the formation of the oxaziridine ring. Specific methodologies may vary, but they often utilize catalytic asymmetric transformations to enhance yield and selectivity .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of oxaziridines, including this compound. Research indicates that compounds with similar structures exhibit significant growth inhibition in various cancer cell lines while sparing non-tumorigenic cells. For example, a study demonstrated that certain oxaziridine derivatives inhibited cancer cell motility and affected key signaling pathways related to cell proliferation and survival .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | U373 Glioblastoma | 10 | >10 |

| Compound B | Hs683 Glioblastoma | 8 | >12 |

| This compound | MCF-7 Breast Cancer | TBD | TBD |

Note: TBD = To Be Determined. Further studies are needed to quantify specific IC50 values for this compound.

The mechanism by which this compound exerts its biological effects may involve the modulation of sirtuins and histone deacetylases (HDACs). Inhibition of these enzymes can lead to alterations in gene expression profiles associated with cancer progression and metastasis .

Case Studies

Several case studies have been conducted to evaluate the biological activity of oxaziridines:

- Study on Glioma Cells :

- In Vivo Studies :

Q & A

Q. What contradictions may arise between crystallographic data and spectroscopic characterization for this compound?

- Methodological Answer : Crystallography may reveal a trans configuration, while solution-state NMR might suggest dynamic averaging due to ring puckering or solvent interactions. Address discrepancies by: (i) Conducting variable-temperature NMR to detect conformational flexibility. (ii) Comparing solid-state (Raman) and solution (IR) spectra for oxaziridine ring vibrations. (iii) Re-refining X-ray data with SHELXL to check for twinning or disorder .

Q. How can the compound’s reactivity toward nucleophiles be systematically profiled?

- Methodological Answer : Design a kinetic study using a panel of nucleophiles (e.g., thiols, amines, Grignard reagents) in THF or DMF. Monitor reaction progress via in situ FT-IR or ¹⁹F NMR (if fluorinated nucleophiles are used). Calculate second-order rate constants (k2) under pseudo-first-order conditions. Correlate reactivity with Hammett σ values of substituents on the nucleophile to establish a linear free-energy relationship (LFER) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.